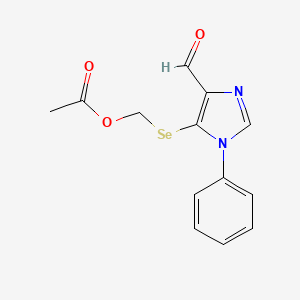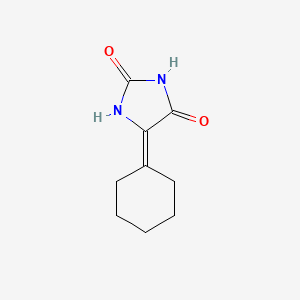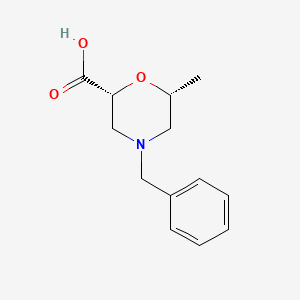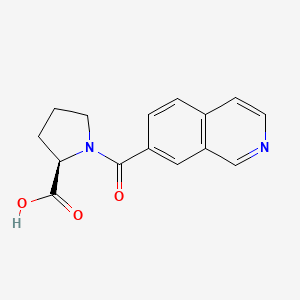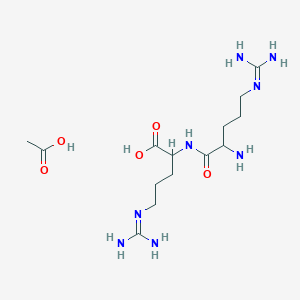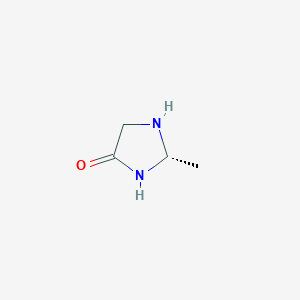
(S)-2,2'-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxymethyl and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of carboxymethyl and ethoxyphenyl groups. Common reagents used in these reactions include carboxylic acids, amines, and ethoxyphenyl derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, influencing their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-methoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt
- (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-propoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt
Uniqueness
The uniqueness of (S)-2,2’-((2-((2-(Bis(carboxymethyl)amino)-3-(4-ethoxyphenyl)propyl)(carboxymethyl)amino)ethyl)azanediyl)diacetic acid trisodium salt lies in its specific ethoxyphenyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C23H33N3Na3O11 |
|---|---|
Molecular Weight |
596.5 g/mol |
InChI |
InChI=1S/C23H33N3O11.3Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/t17-;;;/m0.../s1 |
InChI Key |
JRJXGFYBIHNCER-FCQHKQNSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na] |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


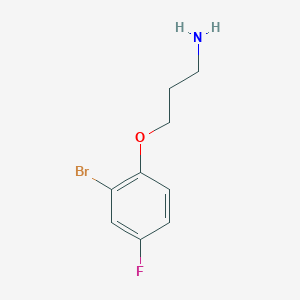
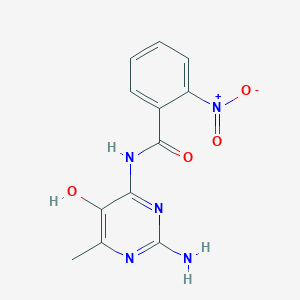

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
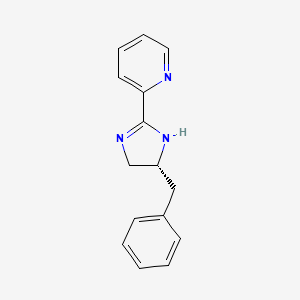
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
